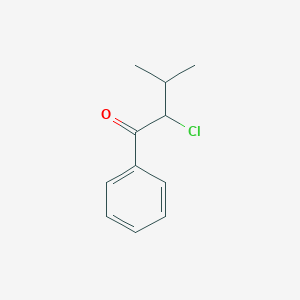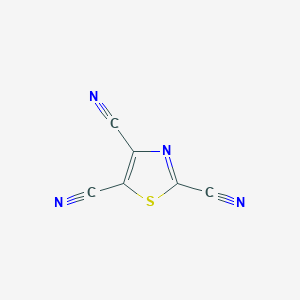
1-Butanone, 2-chloro-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 2-chloro-3-methyl-1-phenyl- is an organic compound with the molecular formula C11H13ClO It is a chlorinated derivative of butanone, featuring a phenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-chloro-3-methyl-1-phenyl- typically involves the chlorination of 3-methyl-1-phenyl-1-butanone. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 1-Butanone, 2-chloro-3-methyl-1-phenyl- may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 2-chloro-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Reduction: Formation of 2-chloro-3-methyl-1-phenyl-1-butanol.
Oxidation: Formation of 2-chloro-3-methyl-1-phenyl-1-butanoic acid.
Applications De Recherche Scientifique
1-Butanone, 2-chloro-3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanone, 2-chloro-3-methyl-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. The phenyl group can participate in π-π interactions with aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1-butanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1-phenyl-1-butanone: Lacks the methyl group, affecting its steric and electronic properties.
1-Phenyl-2-butanone: Lacks both the chlorine and methyl groups, resulting in different reactivity and applications.
Uniqueness
1-Butanone, 2-chloro-3-methyl-1-phenyl- is unique due to the presence of both the chlorine and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
78706-77-1 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
2-chloro-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clé InChI |
KSZGGCLORDNCBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)



![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)




